molecular formula C25H19N5O2S B6580792 2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl]amino}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1111050-78-2

2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl]amino}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No. B6580792
CAS RN: 1111050-78-2
M. Wt: 453.5 g/mol
InChI Key: VMDUAIRPMZUWDO-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . It has garnered significant attention in recent years due to its presence in various natural and non-natural compounds with intriguing biological properties .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has been a topic of considerable research interest . Traditional approaches to the synthesis of C(1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles have been explored .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-tetrahydroisoquinoline is characterized by a nitrogen-containing heterocyclic ring .


Chemical Reactions Analysis

Reactions involving the isomerization of iminium intermediate (exo/endo isomerization) are highlighted for the functionalization of 1,2,3,4-tetrahydroisoquinolines .


Physical And Chemical Properties Analysis

1,2,3,4-Tetrahydroisoquinoline is classified as a secondary amine . It is a colorless viscous liquid that is miscible with most organic solvents .

Scientific Research Applications

Future Directions

The future directions in the research of 1,2,3,4-tetrahydroisoquinoline and its derivatives could involve the development of new and environmentally friendly methods for their synthesis . Additionally, further exploration of their biological activities could lead to the discovery of novel therapeutic agents .

properties

IUPAC Name

2-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)anilino]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N5O2S/c31-22(29-14-13-16-5-1-2-6-18(16)15-29)17-9-11-19(12-10-17)26-24-28-30-23(32)20-7-3-4-8-21(20)27-25(30)33-24/h1-12H,13-15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDUAIRPMZUWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)NC4=NN5C(=O)C6=CC=CC=C6N=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl]amino}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

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